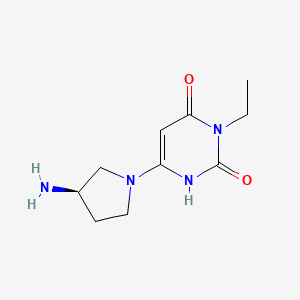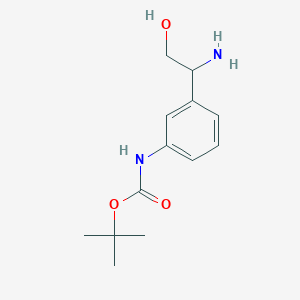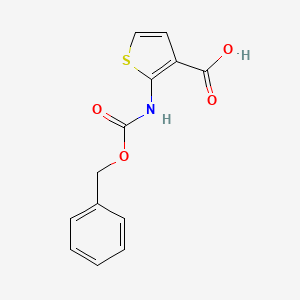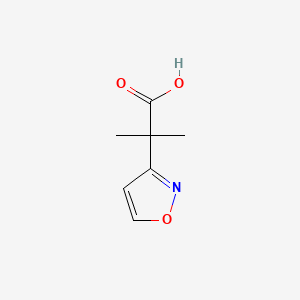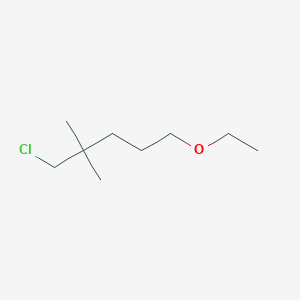
1-Chloro-5-ethoxy-2,2-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5-ethoxy-2,2-dimethylpentane is an organic compound with the molecular formula C9H19ClO It is a chlorinated alkane with an ethoxy group attached to the fifth carbon and two methyl groups attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2,2-dimethylpentane can be synthesized through a multi-step process involving the chlorination of a suitable precursor. One common method involves the reaction of 5-ethoxy-2,2-dimethylpentane with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C9H20O} + \text{SOCl2} \rightarrow \text{C9H19ClO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-5-ethoxy-2,2-dimethylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 5-Ethoxy-2,2-dimethylpentanol (when reacted with NaOH).
Oxidation: 5-Ethoxy-2,2-dimethylpentanal or 5-ethoxy-2,2-dimethylpentanoic acid.
Reduction: 5-Ethoxy-2,2-dimethylpentane.
Applications De Recherche Scientifique
1-Chloro-5-ethoxy-2,2-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of chlorinated alkanes on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-5-ethoxy-2,2-dimethylpentane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
1-Chloro-2,2-dimethylpentane: Lacks the ethoxy group, resulting in different reactivity and applications.
1-Chloro-5-methoxy-2,2-dimethylpentane: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior.
1-Bromo-5-ethoxy-2,2-dimethylpentane:
Uniqueness: 1-Chloro-5-ethoxy-2,2-dimethylpentane is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H19ClO |
|---|---|
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
1-chloro-5-ethoxy-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19ClO/c1-4-11-7-5-6-9(2,3)8-10/h4-8H2,1-3H3 |
Clé InChI |
LDWJFHBRRJWTGC-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCC(C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)

![3-((Benzyloxy)carbonyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13571899.png)
![Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)

![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-4-amine dihydrochloride](/img/structure/B13571916.png)


